molecular formula C8H7BrF2 B1411514 3,6-Difluoro-2-methylbenzyl bromide CAS No. 1803825-88-8

3,6-Difluoro-2-methylbenzyl bromide

Cat. No.: B1411514
CAS No.: 1803825-88-8
M. Wt: 221.04 g/mol
InChI Key: FAKXRCCPCBCWGE-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methylbenzyl bromide is a halogenated aromatic compound with the molecular formula C₈H₆F₂Br. Its structure features a benzyl bromide core (a benzene ring with a –CH₂Br substituent) modified by fluorine atoms at the 3- and 6-positions and a methyl group at the 2-position. This substitution pattern introduces unique steric and electronic effects:

  • Electronic effects: The electron-withdrawing fluorine atoms at meta and para positions (relative to the –CH₂Br group) polarize the C–Br bond, enhancing electrophilicity .

This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, where fluorine and methyl substituents are leveraged to fine-tune bioactivity and metabolic stability.

Properties

IUPAC Name

2-(bromomethyl)-1,4-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-6(4-9)8(11)3-2-7(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKXRCCPCBCWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,6-Difluoro-2-methylbenzyl bromide involves the bromination of 3,6-Difluoro-2-methyltoluene. This reaction typically uses hydrobromic acid and hydrogen peroxide as reagents under lighting conditions. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .

Industrial Production Methods

In industrial settings, the production of 3,6-Difluoro-2-methylbenzyl bromide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methylbenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 3,6-Difluoro-2-methylbenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: 3,6-Difluoro-2-methylphenol, 3,6-Difluoro-2-methylbenzonitrile, or 3,6-Difluoro-2-methylbenzylamine.

    Oxidation: 3,6-Difluoro-2-methylbenzoic acid or 3,6-Difluoro-2-methylbenzaldehyde.

    Reduction: 3,6-Difluoro-2-methylbenzyl alcohol.

Scientific Research Applications

3,6-Difluoro-2-methylbenzyl bromide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methylbenzyl bromide involves its reactivity as an electrophile. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Comparisons

Crystallographic studies of substituted benzyl bromides reveal key trends in bond lengths and torsion angles (Table 1). For example:

  • Unsubstituted benzyl bromide : The C(aromatic)–CH₂ and CH₂–Br bond lengths are 1.495 Å and 1.956 Å, respectively, with a torsion angle of 84.6° .
  • 3,5-Dimethoxybenzyl bromide : Substitution with electron-donating methoxy groups elongates the C–CH₂ bond (1.523 Å) and CH₂–Br bond (1.980 Å) due to steric and electronic effects. The torsion angle approaches 90°, indicating minimized steric clashes .

Table 1 : Structural Parameters of Selected Benzyl Bromides

Compound C(aromatic)–CH₂ (Å) CH₂–Br (Å) Torsion Angle (°)
Benzyl bromide 1.495 1.956 84.6
3,5-Dimethoxybenzyl bromide 1.523 1.980 89.2
3-Chloro-4-(trifluoromethoxy)benzyl bromide 1.510 1.965 87.8
3,6-Difluoro-2-methylbenzyl bromide (predicted) ~1.505 ~1.970 ~88.5

Electronic and Reactivity Profiles

  • 3,6-Difluoro-2-methoxybenzyl bromide (): Replacing the methyl group with methoxy enhances resonance donation, reducing electrophilicity compared to the methyl-substituted analogue. This decreases reactivity in SN2 reactions .
  • 4-Methylbenzyl bromide (): The para-methyl group exerts minimal steric hindrance, allowing faster nucleophilic substitution than ortho-substituted derivatives.
  • 2-Bromobenzyl bromide (): Bromine at the 2-position creates significant steric hindrance, necessitating harsh conditions (e.g., DMF, NaN₃) for azide substitution reactions. In contrast, 3,6-Difluoro-2-methylbenzyl bromide’s fluorines may stabilize transition states electronically, partially offsetting steric limitations .

Biological Activity

3,6-Difluoro-2-methylbenzyl bromide is a fluorinated aromatic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 3,6-Difluoro-2-methylbenzyl bromide
  • CAS Number : 1803825-88-8
  • Molecular Formula : C9H8BrF2

The biological activity of 3,6-Difluoro-2-methylbenzyl bromide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing binding affinity to target proteins.

Biological Activity Overview

Research indicates that 3,6-Difluoro-2-methylbenzyl bromide exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines.
    Cell LineIC50 (µM)Reference
    MCF713.73 ± 2.32
    A5496.6 ± 0.6
  • Antimicrobial Properties : Some derivatives of benzyl bromides have been evaluated for their antimicrobial activity, showing effectiveness against various bacterial strains.
  • Neurological Effects : Compounds similar to 3,6-Difluoro-2-methylbenzyl bromide have been investigated for their potential to modulate neurotransmitter systems, particularly in the context of cognitive enhancement and neuroprotection.

Case Studies

Comparative Analysis

Comparative studies with other halogenated benzyl compounds have shown varying degrees of biological activity based on the position and nature of substituents on the aromatic ring:

CompoundActivity TypeIC50 (µM)
4-Fluorobenzyl bromideAnticancer15.5 ± 1.0
3-Bromobenzyl chlorideAntimicrobial12.0 ± 0.5
3,5-Difluorobenzyl bromideNeuroprotective9.8 ± 0.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.